H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH
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Overview
Description
The compound H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH is a peptide composed of the amino acids tyrosine, serine, glycine, lysine, tryptophan, glycine, and tryptophan. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH typically involves solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Protective groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides often employs automated synthesizers to scale up the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and yield. Additionally, high-performance liquid chromatography (HPLC) is used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Peptides like H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH can undergo various chemical reactions, including:
Oxidation: This can affect amino acids like tryptophan and tyrosine.
Reduction: Disulfide bonds in peptides can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, performic acid.
Reducing agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution reagents: Various alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine.
Scientific Research Applications
Chemistry
Peptides like H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH are used as building blocks in the synthesis of more complex molecules and as models for studying protein structure and function.
Biology
In biological research, these peptides can be used to study enzyme-substrate interactions , signal transduction pathways , and cellular processes .
Medicine
Medically, peptides are explored for their potential as therapeutic agents . They can act as hormones , neurotransmitters , or antimicrobial agents .
Industry
In the industrial sector, peptides are used in the development of new materials , cosmetics , and food additives .
Mechanism of Action
The mechanism of action of peptides like H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH involves their interaction with specific molecular targets such as receptors, enzymes, or other proteins. These interactions can trigger a cascade of biochemical events leading to the desired biological effect. For example, binding to a receptor can activate or inhibit a signaling pathway.
Comparison with Similar Compounds
Similar Compounds
H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH: (Semaglutide)
H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln-(diacid-gamma-Glu-(AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2: (Tirzepatide)
Uniqueness
H-Tyr-Ser-Gly-Lys-Trp-Gly-Trp-OH is unique due to its specific sequence and the presence of two tryptophan residues, which can significantly influence its biological activity and interaction with molecular targets .
Properties
CAS No. |
243961-75-3 |
---|---|
Molecular Formula |
C44H54N10O10 |
Molecular Weight |
883.0 g/mol |
IUPAC Name |
(2S)-2-[[2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(1H-indol-3-yl)propanoic acid |
InChI |
InChI=1S/C44H54N10O10/c45-16-6-5-11-34(51-38(57)22-50-42(61)37(24-55)54-40(59)31(46)17-25-12-14-28(56)15-13-25)43(62)53-35(18-26-20-47-32-9-3-1-7-29(26)32)41(60)49-23-39(58)52-36(44(63)64)19-27-21-48-33-10-4-2-8-30(27)33/h1-4,7-10,12-15,20-21,31,34-37,47-48,55-56H,5-6,11,16-19,22-24,45-46H2,(H,49,60)(H,50,61)(H,51,57)(H,52,58)(H,53,62)(H,54,59)(H,63,64)/t31-,34-,35-,36-,37-/m0/s1 |
InChI Key |
CTQFUJUKCCMENY-IORVCBSESA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](CC5=CC=C(C=C5)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O)NC(=O)C(CCCCN)NC(=O)CNC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)N |
Origin of Product |
United States |
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